(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]prop-2-enenitrile
CAS No.: 1025666-41-4
VCID: VC5085323
Molecular Formula: C20H19BrClN3O2S
Molecular Weight: 480.81
* For research use only. Not for human or veterinary use.
![(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]prop-2-enenitrile - 1025666-41-4](/images/structure/VC5085323.png)
Description |
The compound (2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]prop-2-enenitrile is a synthetic organic molecule that belongs to the class of sulfonamide derivatives. It features a complex structure characterized by a prop-2-enenitrile core, which is substituted with both a bromobenzenesulfonyl group and a piperazine moiety attached to a chloro-substituted phenyl group. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications. Molecular Formula:
Structural Features:
Synthesis of the CompoundThe synthesis of (2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]prop-2-enenitrile involves several key steps:
Biological Activity and Research FindingsResearch indicates that compounds similar to (2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]prop-2-enenitrile exhibit various biological activities, including:
|
---|---|
CAS No. | 1025666-41-4 |
Product Name | (2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]prop-2-enenitrile |
Molecular Formula | C20H19BrClN3O2S |
Molecular Weight | 480.81 |
IUPAC Name | (Z)-2-(4-bromophenyl)sulfonyl-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]prop-2-enenitrile |
Standard InChI | InChI=1S/C20H19BrClN3O2S/c1-15-2-5-17(22)12-20(15)25-10-8-24(9-11-25)14-19(13-23)28(26,27)18-6-3-16(21)4-7-18/h2-7,12,14H,8-11H2,1H3/b19-14- |
Standard InChIKey | AZOGVEKKODODNU-RGEXLXHISA-N |
SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Br |
Solubility | not available |
PubChem Compound | 44122803 |
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume